4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1343152-42-0
VCID: VC2934910
InChI: InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14)
SMILES: CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27 g/mol

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

CAS No.: 1343152-42-0

Cat. No.: VC2934910

Molecular Formula: C10H10N2O3S

Molecular Weight: 238.27 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid - 1343152-42-0

Specification

CAS No. 1343152-42-0
Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
IUPAC Name 4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14)
Standard InChI Key ZIGBMQXNFLUVET-UHFFFAOYSA-N
SMILES CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C
Canonical SMILES CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C

Introduction

Chemical Structure and Physical Properties

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a fused ring system consisting of a thiophene ring and a pyrimidine ring, with specific substituents that contribute to its unique chemical properties and potential biological activities.

Basic Identification and Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number1343152-42-0
Molecular FormulaC₁₀H₁₀N₂O₃S
Molecular Weight238.26 g/mol
Standard Purity95%
IUPAC Name4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

The compound contains a thieno[2,3-d]pyrimidine core scaffold with three functional groups: an ethoxy group at position 4, a methyl group at position 5, and a carboxylic acid group at position 6 . The thiophene component provides sulfur-containing heterocyclic properties, while the pyrimidine ring contributes nitrogen-containing aromatic characteristics. The combination of these structural elements creates a compound with unique chemical reactivity and potential biological interactions.

Physical Characteristics

While specific physical data for 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is limited in the literature, the compound is generally characterized as a solid at room temperature. Common physical parameters include:

Physical PropertyValue
Physical StateSolid
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
SolubilityLimited data available

Synthesis Methods

Synthesis of Related Carboxylic Acid Derivatives

For related thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, a documented synthetic route involves:

  • Initial synthesis of the thiophene core using the Gewald reaction

  • Cyclization to form the pyrimidine ring using formamide and acetic acid

  • Functionalization at various positions, including the introduction of a carboxylic acid group

For instance, in the synthesis of similar 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, researchers have documented that "intermediate (1) was synthesised by applying the Gewald reaction, in which ethyl cyanoacetate, ethyl acetoacetate, and sulphur were dissolved in absolute ethanol in the presence of morpholine" . This intermediate can then undergo cyclization to form the thieno[2,3-d]pyrimidine core structure.

Biological Activities and Applications

Structure-Activity Relationships

Studies examining the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives have revealed important insights into how structural modifications affect biological activity. For compounds with carboxylic acid functionalities, the position and nature of substituents play crucial roles in determining biological potency.

Research has shown that "thieno[2,3-d]pyrimidine derivatives with aniline moiety showed an excellent inhibitory profile compared to derivatives with urea and benzimidazole moieties" . Furthermore, "EGFR inhibition increases by increasing the number of carbons in the linker chain between the hydroxamic acid moiety and the amide group to three carbons or by directly attaching the hydroxamic acid with the thienopyrimidine fragment" .

These findings suggest that 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, with its specific substitution pattern, may possess unique biological properties that could be optimized through targeted structural modifications.

Current Research Landscape

Synthesis Advancements

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing thieno[2,3-d]pyrimidine derivatives. Some researchers have explored "greener chemistry approaches" for related heterocyclic compounds, including "microwave synthesis, mortal-pastel method (mechanochemistry) and by application of green solvents" . These methods can yield products with higher yields (80-96%), shorter reaction times (3-30 minutes), and under milder conditions, making them environmentally preferable .

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